2-Chloro-3,4-dimethoxybenzamide
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Overview
Description
2-Chloro-3,4-dimethoxybenzamide is an organic compound with the molecular formula C9H10ClNO3 It is a benzamide derivative characterized by the presence of a chlorine atom and two methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-3,4-dimethoxybenzamide can be synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The synthesis involves the use of triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent. The reaction typically yields 2,3-dimethoxybenzamides in 43-50% yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can lead to different oxidized or reduced derivatives.
Scientific Research Applications
2-Chloro-3,4-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with various enzymes and receptors. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with biological macromolecules.
Comparison with Similar Compounds
2-Chloro-3,4-dimethoxybenzamide can be compared with other benzamide derivatives, such as:
2-Chloro-3′,4′-dimethoxybenzil: Similar in structure but with different functional groups, leading to distinct chemical properties.
2,3-Dimethoxybenzamide: Lacks the chlorine atom, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
2-chloro-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4H,1-2H3,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGUEWMXSKEOOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)N)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379315 |
Source
|
Record name | 2-chloro-3,4-dimethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-02-4 |
Source
|
Record name | 2-Chloro-3,4-dimethoxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175136-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-chloro-3,4-dimethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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